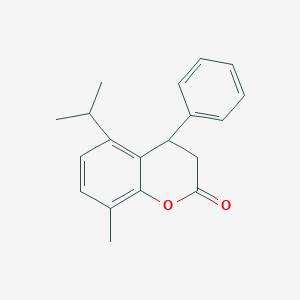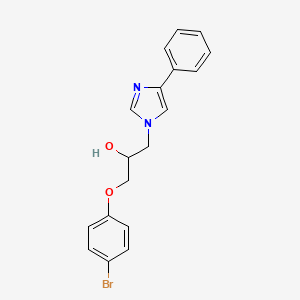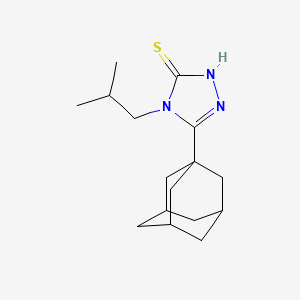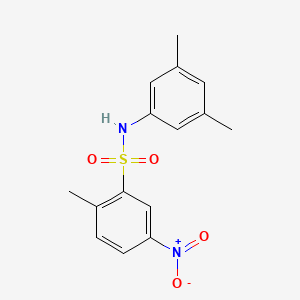
5-isopropyl-8-methyl-4-phenyl-2-chromanone
Descripción general
Descripción
5-isopropyl-8-methyl-4-phenyl-2-chromanone (IMPC) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMPC belongs to the family of chromanone compounds, which are known to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and analgesic effects.
Mecanismo De Acción
The mechanism of action of 5-isopropyl-8-methyl-4-phenyl-2-chromanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 5-isopropyl-8-methyl-4-phenyl-2-chromanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-isopropyl-8-methyl-4-phenyl-2-chromanone also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
5-isopropyl-8-methyl-4-phenyl-2-chromanone has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). 5-isopropyl-8-methyl-4-phenyl-2-chromanone also inhibits the production of reactive oxygen species (ROS) and the activation of NF-κB. These effects contribute to the anti-inflammatory and antioxidant properties of 5-isopropyl-8-methyl-4-phenyl-2-chromanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-isopropyl-8-methyl-4-phenyl-2-chromanone in lab experiments is its ability to inhibit the activity of COX-2, which is involved in various inflammatory diseases. 5-isopropyl-8-methyl-4-phenyl-2-chromanone also has antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders. However, one limitation of using 5-isopropyl-8-methyl-4-phenyl-2-chromanone in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 5-isopropyl-8-methyl-4-phenyl-2-chromanone. One direction is to investigate its potential therapeutic applications in various inflammatory and oxidative stress-related diseases, such as arthritis, asthma, and neurodegenerative disorders. Another direction is to study the mechanism of action of 5-isopropyl-8-methyl-4-phenyl-2-chromanone in more detail, to better understand its anti-inflammatory and antioxidant properties. Additionally, future studies could focus on improving the solubility and pharmacokinetics of 5-isopropyl-8-methyl-4-phenyl-2-chromanone, to enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
5-isopropyl-8-methyl-4-phenyl-2-chromanone has been extensively studied for its potential therapeutic applications, including its anti-inflammatory and antioxidant effects. Studies have shown that 5-isopropyl-8-methyl-4-phenyl-2-chromanone can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various inflammatory diseases, such as arthritis, asthma, and neurodegenerative disorders. 5-isopropyl-8-methyl-4-phenyl-2-chromanone has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
8-methyl-4-phenyl-5-propan-2-yl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-12(2)15-10-9-13(3)19-18(15)16(11-17(20)21-19)14-7-5-4-6-8-14/h4-10,12,16H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYWTQMAGCYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(C)C)C(CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-4-phenyl-5-propan-2-yl-3,4-dihydrochromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4080447.png)
![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B4080469.png)
![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4080476.png)
![2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080479.png)
![N-[4-(aminosulfonyl)phenyl]-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080485.png)
![1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080520.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080521.png)

